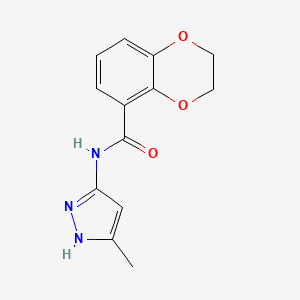
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine, also known as CP-868,596, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It was first synthesized by Pfizer in 2006 and has been studied extensively for its potential use in cancer treatment.
Wirkmechanismus
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine works by binding to the ATP-binding site of the EGFR and HER2 receptors, preventing their activation and subsequent downstream signaling pathways. This results in the inhibition of cell growth and proliferation, and ultimately, cell death.
Biochemical and Physiological Effects
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine for lab experiments is its specificity for EGFR and HER2 receptors, which allows for targeted inhibition of these pathways. However, one limitation is that it may not be effective in all cancer types, and may have limited efficacy in tumors that have developed resistance to EGFR-targeted therapies.
Zukünftige Richtungen
There are several future directions for research on 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine, including:
1. Combination therapy: Further studies are needed to determine the optimal combination of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine with other chemotherapy agents for maximum efficacy.
2. Biomarker identification: Biomarkers that can predict response to 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine treatment need to be identified to better target patients who are likely to benefit from the therapy.
3. Resistance mechanisms: The mechanisms of resistance to 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine need to be further elucidated to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine in different cancer types and patient populations.
In conclusion, 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine is a promising small molecule inhibitor of EGFR and HER2 receptors that has shown potential for use in cancer treatment. Further research is needed to fully understand its mechanisms of action, identify biomarkers for patient selection, and develop strategies to overcome resistance.
Synthesemethoden
The synthesis of 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine involves several steps, starting with the reaction of 3,5-dichloropyridine-2-carboxylic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with 1,2-diaminoethane to yield 1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine as a white solid.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and breast cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapy agents.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3/c11-7-3-8(12)10(14-4-7)15-5-9(13)6-1-2-6/h3-4,6,9H,1-2,5,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEPOHCFKQVKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=C(C=C(C=N2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,5-difluorophenyl)methyl]thian-3-amine](/img/structure/B7577204.png)
![3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7577205.png)


![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7577236.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)

![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
